

# Application Note: Solid-Phase Microextraction for Dodecanedioate Isolation from Serum

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## Compound of Interest

Compound Name: Dodecanedioate

Cat. No.: B1236620

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## Introduction

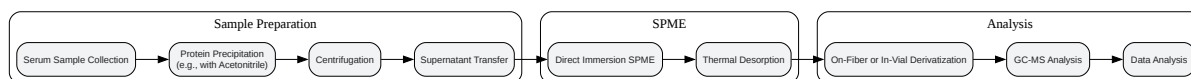
Dodecanedioic acid (DDDA) is a C12  $\alpha,\omega$ -dicarboxylic acid with growing significance in clinical and pharmaceutical research. Its role as a potential biomarker and a metabolic intermediate necessitates sensitive and reliable quantification in complex biological matrices like serum. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and efficient alternative to traditional sample preparation techniques for isolating DDDA from serum.<sup>[1][2]</sup> This application note details a comprehensive protocol for the isolation of **dodecanedioate** from serum using direct immersion SPME, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

## Principle of Solid-Phase Microextraction (SPME)

SPME is a sample preparation technique that utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample.<sup>[3]</sup> The fiber is exposed to the sample, and analytes partition from the sample matrix to the fiber coating until equilibrium is reached.<sup>[2][4]</sup> Subsequently, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.<sup>[5][6]</sup> For non-volatile or semi-volatile compounds like **dodecanedioate**, direct immersion (DI-SPME) is the preferred method, where the fiber is directly immersed into the liquid sample.<sup>[7][8]</sup>

## Experimental Workflow

The overall experimental workflow for the analysis of **dodecanedioate** in serum using SPME-GC-MS is depicted in the following diagram.



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Caption: Experimental workflow for **dodecanedioate** analysis.

## Materials and Reagents

- SPME Fiber Assembly: 85  $\mu\text{m}$  Polyacrylate (PA) or 65  $\mu\text{m}$  Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended for polar, semi-volatile compounds.[2]
- Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][9]
- Internal Standard (IS): A structurally similar dicarboxylic acid not expected to be in the sample, such as tetradecanedioic acid.
- Solvents and Chemicals: Acetonitrile (ACN), Formic Acid, Sodium Chloride (NaCl), Ultrapure Water.

## Detailed Experimental Protocol

### Serum Sample Preparation

- Thawing: Thaw frozen serum samples at room temperature.
- Internal Standard Spiking: Spike 200  $\mu\text{L}$  of serum with the internal standard solution.
- Protein Precipitation: Add 400  $\mu\text{L}$  of ice-cold acetonitrile to the serum sample to precipitate proteins.[10]

- Vortexing: Vortex the mixture for 1 minute.
- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a clean vial.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 200 µL of ultrapure water, acidified with 0.1% formic acid.

## Solid-Phase Microextraction (SPME)

- Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before first use.
- Extraction:
  - Place the vial containing the reconstituted serum extract into a heater-stirrer block.
  - Add NaCl to the sample (approximately 20-30% w/v) to enhance the extraction efficiency by the salting-out effect.
  - Immerse the SPME fiber into the sample solution.
  - Extract for 45-60 minutes at 60-70°C with constant agitation.[\[11\]](#)
- Fiber Rinsing: After extraction, briefly rinse the fiber in ultrapure water to remove any adhering matrix components.

## Derivatization

Due to the low volatility of **dodecanedioate**, a derivatization step is essential for GC analysis. [\[12\]](#) This is performed to convert the polar carboxylic acid groups into more volatile silyl esters. [\[5\]](#)

- Derivatization:
  - Retract the fiber into the needle.

- Immediately introduce the fiber into a headspace vial containing 50 µL of BSTFA + 1% TMCS.
- Expose the fiber to the derivatization reagent vapor in the headspace for 20 minutes at 70°C.

## GC-MS Analysis

- Desorption: Insert the SPME fiber into the heated GC injection port (250-280°C) for 3-5 minutes to desorb the derivatized analytes.
- Gas Chromatography (GC) Conditions (Example):
  - Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  - Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometry (MS) Conditions (Example):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized **dodecanedioate** and internal standard.

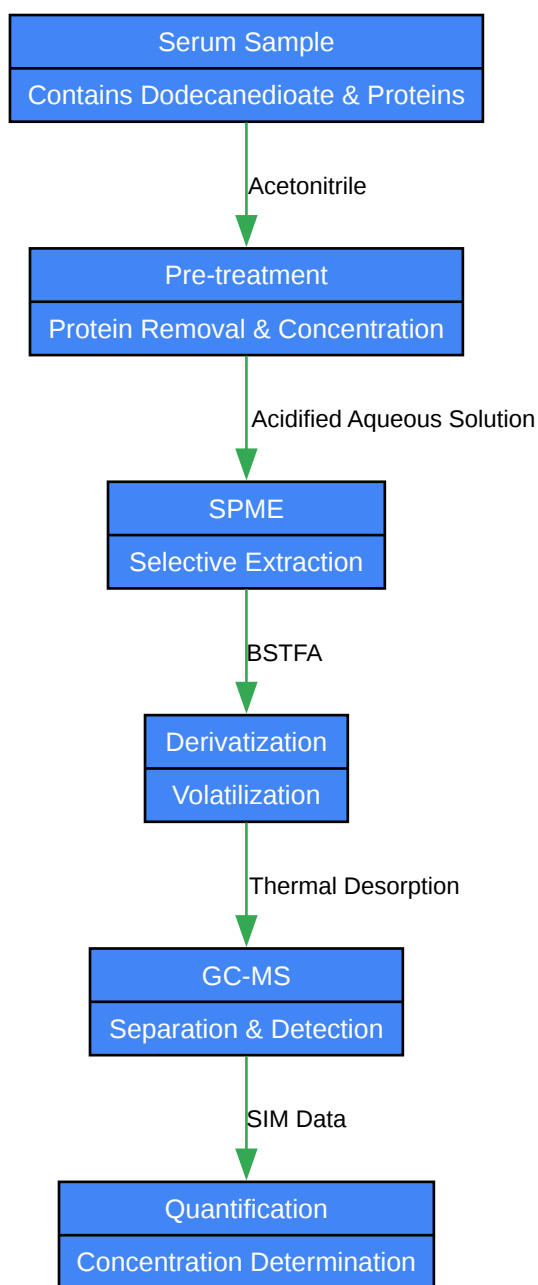
## Quantitative Data Summary

The following table summarizes expected performance characteristics for a validated SPME-GC-MS method for **dodecanedioate** in serum. These values are hypothetical and should be determined experimentally during method validation.

Parameter	Expected Value
Linearity ( $r^2$ )	> 0.99
Limit of Detection (LOD)	1 - 10 ng/mL
Limit of Quantification (LOQ)	5 - 25 ng/mL
Recovery (%)	85 - 110%
Precision (RSD%)	< 15%

## Signaling Pathway and Logical Relationships

The logical flow of the analytical process can be visualized as follows:



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Caption: Logical flow of the analytical method.

## Conclusion

This application note provides a detailed framework for the isolation and quantification of **dodecanedioate** from serum using SPME-GC-MS. The method is designed to be robust, sensitive, and environmentally friendly due to the elimination of large volumes of organic

solvents. Researchers, scientists, and drug development professionals can adapt and validate this protocol for their specific needs in metabolomics and biomarker discovery.

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